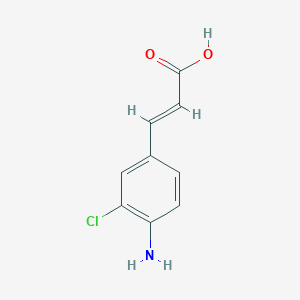

3-(4-Amino-3-chlorophenyl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-amino-3-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,11H2,(H,12,13)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHLPYIMCIZTLY-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 4 Amino 3 Chlorophenyl Acrylic Acid

Classical Synthetic Routes to 3-(4-Amino-3-chlorophenyl)acrylic acid

Traditional methods for synthesizing cinnamic acid derivatives form the foundation for producing this compound. These routes, including the Knoevenagel condensation, Heck reaction, and other organic transformations, are well-documented and widely practiced.

Knoevenagel Condensation and its Variants for the Synthesis of this compound

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated acids. sigmaaldrich.comwikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For the synthesis of this compound, the process would commence with 4-amino-3-chlorobenzaldehyde and an active methylene compound like malonic acid. researchgate.net

The reaction proceeds via a nucleophilic addition of the enolate, formed from the active methylene compound, to the carbonyl group of the aldehyde. This is followed by a dehydration step to yield the α,β-unsaturated product. sigmaaldrich.com A common variant, the Doebner modification, utilizes pyridine as the solvent and catalyst, which also facilitates the decarboxylation of the intermediate when malonic acid is used, directly yielding the cinnamic acid derivative. wikipedia.orgorganic-chemistry.org The use of basic catalysts like piperidine is also prevalent, which can form an iminium ion intermediate with the aldehyde, enhancing its reactivity towards the enolate. acs.org

Key Features of the Knoevenagel Condensation:

Starting Materials: An aromatic aldehyde (e.g., 4-amino-3-chlorobenzaldehyde) and an active methylene compound (e.g., malonic acid).

Catalyst: Typically a weak base such as pyridine, piperidine, or their salts. wikipedia.org

Mechanism: Involves nucleophilic addition followed by dehydration. sigmaaldrich.com The Doebner modification includes a decarboxylation step. organic-chemistry.org

Product: An α,β-unsaturated carboxylic acid.

| Reaction Variant | Key Reagents | Typical Conditions | Primary Outcome |

|---|---|---|---|

| Standard Knoevenagel | 4-amino-3-chlorobenzaldehyde, Malonic acid, Weak amine base | Heating in a suitable solvent | Formation of a substituted benzylidenemalonic acid, followed by decarboxylation |

| Doebner Modification | 4-amino-3-chlorobenzaldehyde, Malonic acid, Pyridine | Refluxing in pyridine organic-chemistry.org | Direct formation of this compound via condensation and in-situ decarboxylation wikipedia.org |

Heck Reaction and Palladium-Catalyzed Coupling Strategies in Aryl Acrylic Acid Synthesis

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgmdpi.com To synthesize this compound, this reaction would typically involve coupling a halo-substituted aniline (B41778), such as 4-amino-3-chloroiodobenzene or 4-amino-3-chlorobromobenzene, with acrylic acid or one of its esters. mdpi.comnih.gov

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the final product and regenerates the palladium catalyst. diva-portal.org This method is valued for its high functional group tolerance and stereoselectivity, typically favoring the formation of the E (trans) isomer. organic-chemistry.org Recent advancements have focused on developing more robust catalyst systems that are effective for less reactive aryl chlorides. diva-portal.org

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | 4-amino-3-chloroiodobenzene | Provides the aryl group |

| Alkene | Acrylic acid or Ethyl acrylate (B77674) | Provides the acrylic acid backbone |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the C-C bond formation |

| Base | Triethylamine (Et₃N), NaOAc | Neutralizes the hydrogen halide formed |

Alternative Established Organic Transformations Leading to this compound

Beyond the Knoevenagel and Heck reactions, other classical methods can be adapted for the synthesis of cinnamic acid derivatives.

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid. wikipedia.org For the target molecule, 4-amino-3-chlorobenzaldehyde would be reacted with acetic anhydride and sodium acetate. longdom.org The reaction generally requires high temperatures. jk-sci.com The mechanism involves an aldol-type condensation of the enolate of the anhydride with the aldehyde. longdom.org

Wittig Reaction: The Wittig reaction provides a versatile route to alkenes by reacting an aldehyde or ketone with a phosphonium ylide. beilstein-journals.org To form this compound, 4-amino-3-chlorobenzaldehyde could be reacted with a Wittig reagent derived from an α-haloester, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester. lnpu.edu.cnresearchgate.net This method is known for its reliability in establishing the location of the double bond. One-pot variations of this reaction have been developed to improve efficiency. researchgate.netorganic-chemistry.org

Novel and Green Chemistry Approaches for the Production of this compound

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. These approaches focus on reducing waste, minimizing energy consumption, and employing catalytic processes.

Catalytic Asymmetric Synthesis Strategies for Enantiomeric Forms of this compound

Asymmetric synthesis is crucial when a specific stereoisomer of a chiral molecule is desired, often for pharmaceutical applications. chiralpedia.com While this compound itself is achiral, derivatives of it could be chiral, necessitating enantioselective synthesis. Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. chiralpedia.comims.ac.jp

For related α,β-unsaturated acrylic acids, methods like the asymmetric Morita–Baylis–Hillman (MBH) reaction have been employed to create chiral centers. nih.govrsc.orgnih.gov This involves reacting an activated alkene with an aldehyde in the presence of a chiral catalyst, such as a bifunctional tertiary amine. nih.gov Chiral Lewis acids can also be used to catalyze enantioselective reactions like Diels-Alder or aldol reactions, which could be part of a multi-step synthesis to generate chiral derivatives. wikipedia.org These strategies are at the forefront of producing optically active compounds with high purity. chiralpedia.com

Microwave-Assisted and Flow Chemistry Applications in this compound Synthesis

To enhance reaction rates and yields, modern techniques like microwave irradiation and flow chemistry are being applied to classical reactions.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for syntheses like the Knoevenagel condensation and Perkin reaction. jk-sci.comtandfonline.comacs.orgcem.com The rapid heating provided by microwaves often leads to higher yields and cleaner reactions compared to conventional heating methods. tandfonline.com Solvent-free microwave-assisted Knoevenagel condensations have been developed, representing a significant green chemistry advancement. researchgate.netsemanticscholar.org

Flow Chemistry: Flow chemistry involves performing reactions in a continuous stream within a reactor, rather than in a traditional batch process. nih.govunicam.it This technology offers superior control over reaction parameters like temperature and mixing, leading to improved safety and scalability. pharmasalmanac.com Both the Heck reaction and polymerization of acrylic acid have been successfully adapted to flow systems. researchgate.netresearchgate.net This approach is particularly beneficial for industrial production, allowing for automated and efficient synthesis. nih.gov

Biocatalytic Pathways for Structural Analogues and Enantioselective Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral molecules and structural analogues of this compound. mdpi.com These enzymatic methods operate under mild conditions, often leading to high chemo-, regio-, and enantioselectivity, which is crucial for pharmaceutical development. mdpi.com The primary biocatalytic strategies applicable to this class of compounds involve enantioselective reductions and resolutions. researchgate.netnih.gov

Ene-reductases (EREDs), particularly from the Old Yellow Enzyme (OYE) family, are prominent biocatalysts for the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated acids. researchgate.net This approach is valuable for synthesizing chiral α-substituted propanoic acids, which are important intermediates for bioactive molecules. researchgate.netnih.gov Research has identified EREDs with broad substrate specificity, capable of acting on various aromatic- and aliphatic-substituted acrylic acids. nih.gov Optimization of these enzymatic systems, including cofactor recycling, has led to the development of cost-effective protocols that yield products with exceptional enantiomeric excess (>99% ee). researchgate.net

Another significant biocatalytic route is the stereoselective reduction of a keto-acid precursor to a chiral hydroxy acid. For instance, D-lactate dehydrogenase (D-LDH) can be used for the stereoselective reduction of a corresponding keto acid in the presence of a cofactor like NADH. mdpi.com To make the process economically viable, a cofactor regeneration system, often employing another enzyme like formate dehydrogenase (FDH), is typically integrated into the process. mdpi.com

Kinetic resolution (KR) and desymmetrization are other key biocatalytic strategies. nih.gov In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the chiral product. Desymmetrization involves the modification of a prochiral molecule to create a chiral center with high enantioselectivity. These methods are foundational in producing single-enantiomer compounds. nih.gov The application of photobiocatalysts, such as certain strains of cyanobacteria, has also been explored for enantioselective transformations like the hydrolysis of esters, which could be applied to ester analogues of the target compound. mdpi.com

The table below summarizes various biocatalytic approaches that can be applied to the synthesis of chiral analogues of this compound.

Table 1: Biocatalytic Strategies for Transformations of Acrylic Acid Analogues

| Biocatalytic Strategy | Enzyme Class | Type of Transformation | Substrate Example | Key Advantages |

|---|---|---|---|---|

| Asymmetric Reduction | Ene-reductase (ERED) | Reduction of C=C double bond | Aromatic-substituted acrylic acids | High enantioselectivity (>99% ee), mild aqueous conditions. researchgate.netnih.gov |

| Stereoselective Reduction | Dehydrogenase (e.g., D-LDH) | Reduction of a ketone | α-Keto acids | Excellent enantiomeric excess, applicable to complex intermediates. mdpi.com |

| Kinetic Resolution (KR) | Lipase / Esterase | Enantioselective hydrolysis/esterification | Racemic acrylic acid esters | Separation of enantiomers from a racemic mixture. nih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The synthesis of this compound, a derivative of cinnamic acid, is typically achieved through condensation reactions such as the Knoevenagel or Perkin reactions. researchgate.net Optimizing reaction conditions is critical to maximize product yield and selectivity while minimizing the formation of byproducts. Key parameters that are commonly adjusted include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. researchgate.netresearchgate.net

In a Knoevenagel-type condensation, an aromatic aldehyde (4-amino-3-chlorobenzaldehyde) reacts with malonic acid. The choice of base and solvent system is crucial. While classic conditions often use pyridine and piperidine as catalysts, concerns over their toxicity have prompted research into greener alternatives. researchgate.net The molar ratio of the aldehyde to malonic acid is another important factor; using an excess of malonic acid can drive the reaction towards completion. researchgate.net

For instance, in the synthesis of the structurally similar 3-(4-hydroxyphenyl)acrylic acid, optimal conditions were found to be a 1:3 molar ratio of 4-hydroxybenzaldehyde to malonic acid, using a combination of pyridine and piperidine as catalysts in 1,4-dioxane as the solvent. researchgate.net Temperature also plays a significant role; while higher temperatures can increase the reaction rate, they may also lead to side reactions and reduced selectivity. researchgate.net Therefore, finding the optimal temperature that balances reaction speed and product purity is essential.

Palladium-catalyzed reactions, such as the Heck reaction, provide an alternative route where an aryl halide is coupled with acrylic acid or its esters. researchgate.net Optimization in this context involves screening different palladium catalysts, ligands, bases, and solvents to achieve high meta-selectivity and yield. rsc.org

The following table illustrates how varying reaction parameters can influence the outcome of the synthesis, based on findings for structurally related cinnamic acids.

| Temperature | Room Temperature vs. Reflux | Higher temperatures increase reaction rate. | May lead to side reactions and byproducts if too high. | researchgate.net |

Purification and Isolation Protocols for Research-Grade this compound

Achieving research-grade purity (>98-99%) for this compound requires a multi-step purification process to remove unreacted starting materials, catalysts, and reaction byproducts. The protocol typically involves an initial workup followed by one or more chromatographic or recrystallization steps.

Initial Workup and Recrystallization: Following the synthesis, the crude product is often isolated by precipitation from the reaction mixture, typically by adjusting the pH to induce crystallization of the carboxylic acid, followed by filtration. The collected solid is then washed with a suitable solvent, such as cold water, to remove water-soluble impurities. researchgate.netwiley-vch.de Recrystallization is a highly effective method for removing a significant portion of impurities. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Upon cooling, the purified product crystallizes, leaving impurities behind in the solvent. Water or aqueous ethanol mixtures are often suitable for polar compounds like substituted acrylic acids. researchgate.net

Chromatographic Methods: For achieving high purity, chromatographic techniques are indispensable.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard method for purifying organic compounds. wiley-vch.de The choice of eluent (solvent system) is critical for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate with a small amount of acetic or formic acid, is often used. The acid in the eluent helps to prevent the polar carboxylic acid from tailing on the silica gel. obrnutafaza.hr

High-Performance Liquid Chromatography (HPLC): For obtaining research-grade material of the highest purity, preparative reverse-phase HPLC (RP-HPLC) is the method of choice. osha.gov An octadecylsilane (ODS or C18) column is commonly used. To ensure good retention and sharp peaks for an acidic compound, an ion-suppression technique is employed. This involves adding a small amount of an acid, such as phosphoric acid or trifluoroacetic acid (TFA), to the mobile phase (typically a mixture of water and acetonitrile). osha.govinchem.org The acid suppresses the ionization of the carboxylic acid group, allowing the neutral molecule to be retained and separated effectively. osha.gov

The following table outlines a typical purification and isolation protocol.

Table 3: Purification and Isolation Protocol for Research-Grade Product

| Step | Technique | Purpose | Expected Purity |

|---|---|---|---|

| 1. Initial Isolation | Precipitation and Filtration | Isolation of crude product from the reaction mixture. | 70-90% |

| 2. Bulk Purification | Recrystallization | Removal of major impurities and unreacted starting materials. | 90-98% |

| 3. Final Polishing | Preparative RP-HPLC | Separation of closely related impurities and isomers. | >99% |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-3-chlorobenzaldehyde |

| Malonic acid |

| 3-(4-Hydroxyphenyl)acrylic acid |

| 4-Hydroxybenzaldehyde |

| Acetic acid |

| Formic acid |

| Trifluoroacetic acid (TFA) |

| Pyridine |

| Piperidine |

| 1,4-Dioxane |

| Hexane |

| Ethyl acetate |

| Acetonitrile (B52724) |

| Water |

Chemical Reactivity and Derivatization Studies of this compound

The chemical structure of this compound incorporates three primary reactive centers: the acrylic acid moiety, the primary amino group, and the chlorinated aromatic ring. This arrangement of functional groups allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives. The reactivity at each site can be influenced by the electronic interplay between the electron-donating amino group and the electron-withdrawing chloro and acrylic acid substituents.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 4 Amino 3 Chlorophenyl Acrylic Acid

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental for both the analysis and purification of 3-(4-Amino-3-chlorophenyl)acrylic acid, separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound due to its high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) setup is typically employed, which is well-suited for analyzing polar, ionizable compounds. nih.govnih.govyoutube.com

In a typical RP-HPLC method, a nonpolar stationary phase, such as a C18 column, is used. youtube.com The mobile phase generally consists of a mixture of an aqueous buffer (often with an acid modifier like phosphoric or formic acid to ensure the carboxylic acid is protonated) and a polar organic solvent, such as acetonitrile (B52724) or methanol. sigmaaldrich.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the compound while separating it from impurities with different polarities. youtube.com Detection is commonly performed using a UV detector, as the aromatic ring and acrylic acid moiety provide strong chromophores. nih.govwaters.com This method allows for precise quantification of the compound and its impurities. waters.com

Table 1: Illustrative HPLC Conditions for Purity Assessment

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent gradient, e.g., 10% to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The compound's high polarity and low volatility, attributed to the presence of the carboxylic acid and amino functional groups, prevent it from being easily vaporized without thermal decomposition. jfda-online.comlibretexts.org

To overcome this limitation, derivatization is required. This process chemically modifies the polar functional groups to create a more volatile and thermally stable derivative. jfda-online.com Common derivatization strategies include:

Silylation: Active hydrogens on the amine and carboxylic acid groups are replaced with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). libretexts.orgnih.gov

Acylation/Esterification: The amino group can be acylated and the carboxylic acid group can be esterified. gcms.cz For instance, alkyl chloroformates can react with both the amine and the carboxylic acid to form their respective carbamate (B1207046) and ester derivatives. nih.govresearchgate.net

Once derivatized, the resulting volatile compound can be analyzed by GC-MS. This technique is highly effective for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC. jfda-online.com The mass spectrometer fragments the derivative in a predictable manner, providing structural information that aids in the identification of unknown substances.

Thin-Layer Chromatography (TLC) and Column Chromatography for Separation

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and assessing the purity of this compound. juliethahn.com For separation, a polar stationary phase, such as silica (B1680970) gel or alumina, is coated onto a plate. orgchemboulder.commissouri.edu The sample is spotted on the plate, which is then developed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent, typically a mixture of solvents, is critical for achieving good separation. orgchemboulder.com Due to the polar nature of the target compound, a relatively polar solvent system, such as ethyl acetate/hexane with a small amount of acetic or formic acid, might be employed to ensure proper migration and spot shape. Visualization can be achieved under UV light or by staining with an appropriate reagent like ninhydrin, which reacts with the primary amine. missouri.edu

For purification on a preparative scale, column chromatography is the method of choice. odinity.com It operates on the same principles as TLC, using a polar adsorbent like silica gel packed into a glass column. juliethahn.comorgchemboulder.com The crude product is loaded onto the top of the column, and the eluent is passed through, separating the components based on their differential affinities for the stationary and mobile phases. orgchemboulder.commissouri.edu Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired compound.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's connectivity and constitution.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum provides information on the number and chemical environment of protons in the molecule. For this compound, characteristic signals are expected for the aromatic, vinylic, and exchangeable protons. The two vinylic protons of the acrylic acid moiety typically appear as doublets with a large coupling constant (~16 Hz), indicative of a trans stereochemistry. rsc.org The three protons on the substituted phenyl ring will exhibit splitting patterns (e.g., doublet, doublet of doublets) based on their coupling with each other. rsc.org The amine (-NH₂) and carboxylic acid (-COOH) protons will typically appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum reveals the number of unique carbon atoms. Expected signals include the carbonyl carbon of the carboxylic acid, carbons of the acrylic double bond, and the six distinct carbons of the aromatic ring. rsc.orgbeilstein-journals.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -COOH | ~12.0 (broad s) | ~168 |

| -CH=CH-COOH | ~7.5 (d, J≈16 Hz) | ~142 |

| -CH=CH-Ar | ~6.4 (d, J≈16 Hz) | ~120 |

| Ar-H (ortho to acrylic) | ~7.6 (d) | ~130 |

| Ar-H (ortho to Cl) | ~7.4 (dd) | ~129 |

| Ar-H (ortho to NH₂) | ~7.8 (d) | ~118 |

| -NH₂ | ~5.5 (broad s) | - |

| Ar-C (C-NH₂) | - | ~145 |

| Ar-C (C-Cl) | - | ~120 |

| Ar-C (C-acrylic) | - | ~126 |

| Ar-C (C-H) | - | (see above) |

| Ar-C (C-H) | - | (see above) |

| Ar-C (C-H) | - | (see above) |

Note: These are predicted values based on analogous structures. Actual values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structure Assignment

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete molecular structure and definitively assigning all signals. iupac.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu A key correlation would be observed between the two vinylic protons of the acrylic acid group, confirming their connectivity. It would also reveal couplings between adjacent protons on the aromatic ring, helping to piece together the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu It allows for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For example, it would connect the vinylic proton signals to the vinylic carbon signals and each aromatic proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons over two or three bonds (²J_CH and ³J_CH). iupac.orgcolumbia.edu HMBC is critical for connecting the different fragments of the molecule. Key correlations would include:

The vinylic proton closer to the aromatic ring coupling to the aromatic carbon it is attached to (C-acrylic).

Both vinylic protons coupling to the carbonyl carbon.

Aromatic protons coupling to neighboring and quaternary carbons, which confirms the substitution pattern and links the phenyl ring to the acrylic acid and chloro substituents. emerypharma.com

Together, these 2D NMR experiments provide irrefutable evidence for the structure of this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like this compound, which contains both acidic (carboxylic acid) and basic (amino) functional groups. In a typical ESI-MS experiment, the compound would be expected to be readily ionized in either positive or negative ion mode.

In positive ion mode, protonation of the amino group would likely lead to the observation of the protonated molecule, [M+H]⁺. In negative ion mode, deprotonation of the carboxylic acid would result in the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) experiments on these precursor ions would induce fragmentation, providing valuable structural information. While specific fragmentation data for this compound is not available, general fragmentation pathways for amino acids often involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). For this specific molecule, fragmentation could also involve cleavage of the acrylic acid side chain or losses related to the chloro and amino substituents on the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is crucial for determining the elemental composition of a molecule. For this compound (C₉H₈ClNO₂), the exact mass can be calculated. An HRMS experiment would aim to measure the mass of the molecular ion to within a few parts per million (ppm) of its theoretical value, thereby confirming the elemental formula and providing strong evidence for the compound's identity. Although HRMS data for derivatives of the target compound can be found in the literature, specific data for this compound is not published.

Vibrational Spectroscopy (IR, Raman) and Electronic Spectroscopy (UV-Vis) for Functional Group Analysis

Vibrational and electronic spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic structure.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of chemical bonds. For this compound, characteristic vibrational bands would be expected. For instance, the IR spectrum of acrylic acid typically shows a strong C=O stretching band around 1700-1725 cm⁻¹ and O-H stretching from the carboxylic acid. The presence of the amino group would introduce N-H stretching and bending vibrations, while the aromatic ring would exhibit C-H and C=C stretching and bending modes. The C-Cl bond would also have a characteristic stretching frequency in the lower wavenumber region. A detailed analysis of the IR and Raman spectra would allow for the assignment of these vibrational modes, confirming the presence of all key functional groups. However, specific IR and Raman spectra for this compound are not available in the searched literature.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted phenyl ring conjugated with the acrylic acid moiety. The amino and chloro substituents on the phenyl ring, as well as the acrylic acid group, would influence the position and intensity of the absorption maxima (λmax). While UV-Vis data for acrylic acid and related chromophores are documented, a specific UV-Vis spectrum for this compound, detailing its absorption maxima and molar absorptivity, is not found in the available resources.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles. It would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, and how these interactions dictate the crystal packing.

The literature contains crystallographic data for numerous related compounds, such as derivatives of (E)-3-(4-chlorophenyl)acrylic acid and other amino acids. sigmaaldrich.com This suggests that this compound is likely a crystalline solid amenable to X-ray diffraction studies. However, despite the existence of these related structures, a specific crystallographic study, including unit cell parameters, space group, and atomic coordinates for this compound, has not been reported in the public domain.

Theoretical and Computational Studies of 3 4 Amino 3 Chlorophenyl Acrylic Acid

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 3-(4-Amino-3-chlorophenyl)acrylic acid

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. rsc.org It offers a balance between accuracy and computational cost, making it suitable for a molecule of this size. rsc.org

A DFT analysis of this compound would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, key electronic properties can be determined. While specific DFT studies on this compound are not prevalent in the surveyed literature, studies on analogous compounds, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, demonstrate the utility of this approach. researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO would likely be distributed over the electron-withdrawing acrylic acid moiety.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. researchgate.net The map uses a color scale to indicate regions of different electrostatic potential: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the carboxylic acid's oxygen atoms and the amino group, while the hydrogen atoms of the amino and carboxylic groups would exhibit positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties Note: Specific values for this compound are not available in the reviewed literature and would require dedicated computational analysis. The data below is representative of what a DFT study would yield.

| Property | Description | Expected Findings for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | The value would indicate the molecule's ionization potential. The amino group is expected to significantly contribute to the HOMO. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | The value would indicate the molecule's electron affinity. The acrylic acid and chlorophenyl groups are expected to be key contributors. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; an indicator of chemical reactivity. | A moderate gap would be expected, suggesting a balance of stability and reactivity due to the presence of both electron-donating and withdrawing groups. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the polar amino, chloro, and carboxylic acid functional groups. |

| MEP Max/Min | Maximum and minimum values of the molecular electrostatic potential. | Negative regions (minima) would be predicted near the oxygen and nitrogen atoms; positive regions (maxima) near acidic protons. |

Molecules with rotatable single bonds, like the C-C single bond in the acrylic acid side chain of this compound, can exist in various spatial arrangements called conformations. youtube.comiscnagpur.ac.in Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the energy landscape associated with rotations around these bonds. researchgate.net

The stability of different conformers is influenced by factors such as steric strain (repulsion between bulky groups) and torsional strain (repulsion between bonding electrons). iscnagpur.ac.in For this compound, key dihedral angles to investigate would be the rotation around the bond connecting the phenyl ring to the acrylic acid group and the rotation within the acrylic acid moiety itself. Different conformers can have different properties, such as varying dipole moments, which can influence how the molecule packs in a crystal or interacts with a solvent. A comprehensive conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to identify energy minima (stable conformers) and transition states (energy barriers between conformers).

Molecular Dynamics Simulations of this compound in Relevant Chemical Environments

While quantum chemical calculations are excellent for studying single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in more realistic environments, such as in a solvent or interacting with other molecules. acs.orgrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their dynamic behavior. youtube.com

For this compound, an MD simulation could be used to study:

Solvation: How the molecule interacts with water or other solvent molecules. This would involve analyzing the formation and lifetime of hydrogen bonds between the amino and carboxylic acid groups and the solvent. acs.org

Aggregation: How multiple molecules of this compound might interact with each other in solution to form dimers or larger aggregates.

Interactions with Surfaces or Polymers: Simulating the molecule's behavior near a surface or within a polymer matrix, which could be relevant for materials science applications. Studies on poly(acrylic acid) demonstrate how MD can reveal detailed conformational and structural behaviors in complex systems. rsc.org

In Silico Prediction of Reactivity and Potential Interaction Sites for this compound

In silico (computer-based) methods can predict a molecule's reactivity without the need for laboratory experiments. These predictions are often derived from the electronic properties calculated using methods like DFT.

The primary interaction sites can be predicted from the HOMO/LUMO distributions and the MEP map as described in section 5.1.1.

Nucleophilic Sites: Regions with high electron density (negative MEP) and significant HOMO contributions, such as the nitrogen of the amino group and the oxygens of the carboxylate group, are predicted to be nucleophilic.

Electrophilic Sites: Regions with low electron density (positive MEP) and significant LUMO contributions, such as the carbons in the acrylic double bond (a Michael acceptor) and the carbonyl carbon, are predicted to be electrophilic.

Table 2: Global Reactivity Descriptors (Conceptual) Note: These descriptors are derived from HOMO and LUMO energies. Calculation would be required for specific values.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger value indicates higher stability. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

These descriptors are instrumental in rationalizing the outcomes of chemical reactions and predicting how a molecule might interact within a complex chemical or biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (Focus on non-biological/theoretical activities)

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that attempts to find a statistically significant correlation between a molecule's chemical structure and a particular activity or property. nih.govnih.gov While often used for biological activity, QSAR can also model non-biological or theoretical properties, such as solubility, melting point, or photoreactivity.

A QSAR study on derivatives of this compound would involve several steps:

Data Set Assembly: A series of derivatives would be designed by systematically modifying the parent structure (e.g., changing the substituents on the phenyl ring or modifying the acrylic acid group).

Property Calculation: A specific theoretical property (e.g., the HOMO-LUMO gap, dipole moment, or a calculated lipophilicity like logP) would be calculated for each derivative using computational methods.

Descriptor Calculation: A large number of numerical descriptors representing the physicochemical properties (e.g., steric, electronic, topological) of each molecule would be calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the calculated property. nih.gov

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

Such a QSAR model could then be used to predict the theoretical properties of new, unsynthesized derivatives, guiding the design of molecules with specific desired characteristics without the need to compute their properties from scratch each time.

Potential Applications of 3 4 Amino 3 Chlorophenyl Acrylic Acid Beyond Clinical Contexts

3-(4-Amino-3-chlorophenyl)acrylic acid as a Key Chemical Building Block in Advanced Organic Synthesis

The reactivity of the amino, carboxylic acid, and chloro-substituted aromatic functionalities makes this compound a significant starting material in organic chemistry. sigmaaldrich.com Organic building blocks are fundamental functionalized molecules used for the modular assembly of more complex molecular structures, playing a crucial role in organic and materials chemistry. sigmaaldrich.com

The structure of this compound is well-suited for the synthesis of a wide array of heterocyclic compounds, which are integral to many areas of chemical research. Nitrogen-containing heterocycles are indispensable structural units for chemists due to their diverse properties. scielo.org.za The primary amino group and the carboxylic acid can participate in cyclization reactions to form rings. For instance, amino acids are common starting materials for creating fused heterocyclic systems like triazinoquinazolinones. nih.gov

The synthesis of pyridazine (B1198779) derivatives, a class of nitrogen-containing heterocycles, often involves the reaction of compounds with functionalities similar to those in this compound. scielo.org.za Furthermore, the acrylic acid moiety can be a reactant in cycloaddition reactions. Sydnones, for example, can undergo 1,3-dipolar cycloaddition with dipolarophiles like alkenes to yield pyrazole (B372694) derivatives. researchgate.net The versatility of aminonitriles, which share the reactive amino group, as building blocks for a large variety of heterocyclic compounds further underscores the potential of this molecule. uni-mainz.de The compound can serve as a precursor for various heterocyclic systems through reactions targeting its multiple functional sites.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Class | Potential Synthetic Route | Relevant Functional Groups |

|---|---|---|

| Pyridinones | Condensation and cyclization reactions. nih.gov | Amino group, Acrylic acid |

| Pyrazoles | Cycloaddition reactions. researchgate.net | Acrylic acid double bond |

| Triazoles | Reactions involving the amino group with hydrazine (B178648) derivatives. researchgate.net | Amino group |

The structural motifs within this compound are found in various industrially significant compounds, including agrochemicals. For example, furan (B31954) derivatives, which can be synthesized from acrylic acid precursors, are used in the creation of fungicides. nih.gov Similarly, sydnone (B8496669) derivatives, which can be accessed from related starting materials, serve as precursors for compounds with applications as pharmaceuticals and agrochemicals. researchgate.net

The compound 4-amino-3-chlorophenol, which is structurally similar, is recognized as an important intermediate in the synthesis of various chemical products. google.com The synthesis of 3-(4-Hydroxyphenyl)acrylic acid is often optimized for industrial-scale production, highlighting the commercial relevance of substituted phenylacrylic acids. researchgate.net The presence of the chlorine atom on the phenyl ring can also be significant, as chlorinated aromatic compounds are precursors to many herbicides and pesticides.

Exploration of this compound in Materials Science

In materials science, the focus shifts to creating polymers and functional materials with specific, tailored properties. The acrylic acid group is a polymerizable moiety, and the additional functional groups offer sites for cross-linking or further modification.

The acrylic acid portion of the molecule is a vinyl group, making it a suitable monomer for polymerization. Acrylic acid and its derivatives are widely used to create a variety of polymers and coatings. nih.gov The polymerization of acrylic acid with other monomers, such as acrylamide, is a well-established method for producing functional hydrogels. nih.gov This process typically involves a radical initiator that attacks the double bond of the acrylic acid, initiating a chain-growth polymerization. nih.gov

In a hypothetical polymerization of this compound, the acrylic acid group would form the polymer backbone. The pendant group would be the 4-amino-3-chlorophenyl moiety, which could then influence the polymer's bulk properties or be used for subsequent chemical modifications. A related compound, 3-(4-Amino-3-methoxyphenyl)acrylic acid, is noted for its use in developing new materials like polymers.

Table 2: Polymerization Research Findings for Related Acrylic Monomers

| Monomer System | Polymerization Method | Resulting Material | Key Findings |

|---|---|---|---|

| Acrylic acid and Acrylamide | Free radical polymerization with a cross-linker. nih.gov | pH-sensitive hydrogel | The ratio of monomers and cross-linker affects swelling and porosity. nih.gov |

| Furfural-derived Acrylic Acid | Ethenolysis. nih.gov | Bio-based polyacrylate | Demonstrates a sustainable route to acrylic polymers. nih.gov |

The unique combination of functional groups in this compound makes it a candidate for creating functional coatings and advanced polymers. The carboxylic acid can promote adhesion to various substrates, while the amino group provides a site for cross-linking or for grafting other molecules. Amino-functional coatings are used to create durable water-repellent surfaces on textiles. mdpi.com

Furthermore, molecules with similar functionalities, like 3,4-dihydroxyphenylacetic acid (DOPAC), are used to create stable, functional coatings on nanoparticles for biomedical applications. nih.gov This suggests that this compound could be used to modify surfaces, imparting specific chemical properties. The resulting polymers or coatings could exhibit enhanced thermal stability, chemical resistance, or unique optical properties due to the chlorinated aromatic ring.

Development of this compound as a Biochemical Probe or Analytical Reagent for Research

In a research context, the specific reactivity of this compound's functional groups allows for its use as a specialized chemical tool. The primary amine is a key functional group for derivatization, a process used to enhance the detection of molecules in analytical techniques like mass spectrometry. mdpi.com Reagents that specifically modify primary amines are used to improve the ionization efficiency and signal-to-noise ratio of target molecules. mdpi.com Therefore, this compound could be used as a standard or reference compound in the development of such analytical methods.

Role of this compound in Environmental Chemistry

The environmental fate and impact of "this compound" are not extensively documented in publicly available scientific literature. However, by examining the environmental behavior of its structural components—a chloroaniline and an acrylic acid moiety—we can infer its potential role in environmental chemistry. Aromatic amines and their chlorinated derivatives are recognized as a significant class of environmental contaminants, often introduced into the ecosystem through industrial wastewater from the manufacturing of dyes, pesticides, polymers, and pharmaceuticals. acs.orgnih.govresearchgate.netimrpress.com

Biodegradability Studies

Studies have shown that some microbial communities can degrade aniline (B41778) and its derivatives, although the efficiency can vary. acs.orgnih.gov The presence of other organic compounds can also influence the biodegradation rate. For example, the presence of aniline can sometimes enhance the metabolic efficiency of o-chloroaniline by a co-metabolic process. nih.gov Conversely, the complex structure of "this compound," with both an amino and a chloro substituent on the aromatic ring, may contribute to its recalcitrance to microbial degradation. The chlorine atom, in particular, tends to increase the persistence of aromatic compounds.

Interaction with Environmental Matrices

The interaction of "this compound" with environmental matrices such as soil and sediment is likely governed by the properties of its chloroaniline and acrylic acid components. Anilines and chloroanilines have been shown to accumulate in soil. crimsonpublishers.com They can undergo various chemical transformations, leading to the formation of non-extractable residues bound to humic substances. crimsonpublishers.com The amino group can form covalent bonds with organic matter, leading to strong adsorption and reduced mobility in soil. acs.orgacs.org

The following table summarizes the environmental characteristics of compounds structurally related to "this compound," providing a basis for understanding its potential environmental behavior.

| Compound | Class | Environmental Persistence | Primary Environmental Fate | Source of Environmental Release |

| Aniline | Aromatic Amine | Moderate | Biodegradation, sorption to soil | Industrial wastewater, pesticide degradation researchgate.netimrpress.com |

| 4-Chloroaniline (B138754) | Chloroaniline | High | Persistent in aquatic environments, soil accumulation | Industrial synthesis, pesticide degradation acs.orgnih.govnih.gov |

| 3,4-Dichloroaniline (B118046) | Chloroaniline | High | Persistent and toxic in aquatic systems | Industrial synthesis, herbicide degradation acs.orgnih.govnih.gov |

| Acrylic Acid | Carboxylic Acid | Low | Readily biodegradable | Industrial manufacturing |

Future Research Directions and Unaddressed Questions for 3 4 Amino 3 Chlorophenyl Acrylic Acid

Emerging Methodologies for Enhanced Synthesis and Complex Derivatization

The synthesis of substituted acrylic acids and the derivatization of their functional groups are mature areas of chemical research. However, applying modern, more efficient, and sustainable methods to 3-(4-Amino-3-chlorophenyl)acrylic acid remains a key area for future exploration.

Future Research Focus:

Greener Synthetic Routes: Traditional methods for producing acrylic acids, such as the Knoevenagel or Perkin reactions, often rely on stoichiometric bases and organic solvents. Future research should focus on applying greener methodologies. This includes the use of heterogeneous catalysts, solvent-free reaction conditions, or bio-based approaches starting from renewable feedstocks, which have been successfully demonstrated for acrylic acid itself. nih.govresearchgate.net For instance, developing a chemo-enzymatic route could offer high selectivity and milder reaction conditions.

Advanced Derivatization Techniques: The three key functional groups of the molecule—the primary amine, the carboxylic acid, and the aromatic ring—offer a rich platform for complex derivatization. Unaddressed questions revolve around the selective modification of these sites.

Amine Group Modification: Research could explore advanced N-alkylation wikipedia.org or N-arylation (e.g., Buchwald-Hartwig amination) wikipedia.org to introduce diverse substituents. Modern derivatization reagents used for amino acid analysis, such as those that enhance stability or introduce fluorescent tags, could be adapted to create novel molecular probes. waters.comnih.govresearchgate.net

Carboxylic Acid Modification: Beyond standard esterification or amidation, techniques like derivatization with high proton affinity tags, such as N-(4-aminophenyl)piperidine, could be explored to enhance detection in analytical methods like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov

Site-Selective Reactions: A significant challenge is achieving high selectivity in derivatization. Future studies could investigate protecting group strategies or catalyst systems that can distinguish between the nucleophilic amine and the carboxylic acid, allowing for stepwise, controlled synthesis of complex derivatives.

| Methodology | Traditional Approach | Emerging Research Direction | Potential Advantage |

| Core Synthesis | Knoevenagel/Perkin condensation with pyridine/piperidine catalyst. researchgate.net | Enzyme-catalyzed or solid-acid catalyzed condensation; flow chemistry. | Higher yield, reduced waste, improved safety, easier purification. |

| Amine Derivatization | Simple acylation or alkylation. wikipedia.org | Directed C-H activation on substituents; use of advanced derivatization reagents (e.g., FMP-10, DPP-TFB). mdpi.com | Creation of complex, multifunctional molecules; introduction of specific functionalities (e.g., for imaging). |

| Acid Derivatization | Standard Fischer esterification. | Use of coupling agents with specialized tags for enhanced analytical detection. nih.gov | Improved sensitivity in metabolomics or materials analysis. |

Advanced Computational Modeling for Predicting Novel Chemical and Biochemical Properties

Computational chemistry offers a powerful toolkit for predicting molecular properties and guiding experimental work, saving significant time and resources. nih.gov For this compound, where experimental data is sparse, computational modeling is an essential and unexploited research direction.

Future Research Focus:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to predict a wide range of properties. Future studies could calculate the molecule's conformational landscape, vibrational frequencies (IR/Raman spectra), and electronic properties (HOMO/LUMO energies). researchgate.net This data would be invaluable for predicting reactivity, understanding its UV-Vis absorption spectrum, and identifying potential sites for electrophilic or nucleophilic attack.

Predictive Modeling for Reactivity and Assembly: Advanced models can predict how the molecule will behave in different chemical environments. For example, computational tools can forecast the products of reactions with various reagents, helping to design synthetic pathways. arxiv.org Furthermore, modeling could predict its ability to form supramolecular structures, such as hydrogen-bonded networks or co-crystals, by analyzing its electrostatic potential and hydrogen bonding capabilities. nih.gov

Machine Learning and AI: Generative AI and machine learning models, trained on large chemical datasets, are becoming increasingly capable of predicting novel properties and even suggesting synthetic routes for unknown molecules. arxiv.org Applying these tools to this compound could help identify potential, yet-unforeseen, applications by comparing its predicted properties against databases of molecules with known functions.

| Computational Method | Predicted Property / Application | Unaddressed Question to Explore |

| Density Functional Theory (DFT) | Electronic structure, spectral properties (UV, IR), bond energies, reaction energetics. researchgate.net | What are the precise wavelengths of maximum absorption? How does the chlorine substituent affect the electron distribution across the acrylic system? |

| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions, self-assembly behavior. | How does the molecule orient itself at interfaces or within a polymer matrix? Can it form stable dimers or oligomers in solution? |

| Machine Learning (ML) / AI | Prediction of novel activities, synthetic accessibility scores, retrosynthetic analysis. nih.govarxiv.org | What novel chemical or material properties might this molecule possess based on structural similarity to known compounds? What is the most efficient, computationally-predicted synthesis pathway? |

New Avenues for Non-Clinical Applications and Materials Innovation

The applications of acrylic acid derivatives are vast, primarily in the polymer and coatings industries. chemtradeasia.infortunebusinessinsights.com The unique combination of functional groups in this compound suggests it could be a valuable monomer or additive for creating innovative materials.

Future Research Focus:

Novel Polymer Synthesis: The acrylic acid moiety can readily undergo polymerization. The pendant amino and chloro-phenyl groups would impart specific functionalities to the resulting polymer chain. Research should investigate the polymerization of this monomer, or its co-polymerization with other acrylates, to create materials with tailored properties. The amino group could serve as a site for cross-linking or post-polymerization modification, while the chlorinated phenyl ring might enhance thermal stability, flame retardancy, or modify the refractive index of the material.

Smart Materials and Coatings: Acrylic polymers are fundamental to coatings and adhesives. dimensionmarketresearch.com The amino group on the phenyl ring offers a site for creating pH-responsive materials, as its protonation state would change with ambient pH, altering the polymer's solubility or conformation. This could be exploited in developing smart coatings, sensors, or controlled-release systems.

Integration with Nanomaterials: Future work could explore the use of this compound as a surface functionalization agent for nanoparticles. The carboxylic acid or amino group could anchor the molecule to metal oxide or carbon-based nanomaterials, while the rest of the molecule provides a reactive handle for further chemical transformations or imparts specific surface properties. Innovations in integrating acrylics with substances like carbon fibers to enhance durability are already underway. flacrylic.com

| Material Type | Role of this compound | Potential Innovative Property |

| Specialty Polymer | Monomer or Co-monomer | Increased refractive index, inherent flame retardancy, sites for cross-linking. |

| Functional Coating | Additive or part of the polymer backbone | pH-responsive surfaces, enhanced adhesion to specific substrates. chemtradeasia.in |

| Organic-Inorganic Hybrid | Surface Ligand / Functionalizer | Improved nanoparticle dispersion in polymer matrices, creation of reactive surfaces on inorganic materials. |

| Advanced Textiles | Binder or Finishing Agent | Enhanced dye affinity, antistatic properties, or water resistance. fortunebusinessinsights.com |

Interdisciplinary Integration of this compound Research with Other Scientific Fields

The full potential of a chemical compound is often realized at the intersection of different scientific disciplines. Future research on this compound should actively seek collaborations to explore its utility beyond pure chemistry.

Future Research Focus:

Materials Science and Engineering: As detailed above, the most immediate interdisciplinary application lies in materials science for the development of new polymers, composites, and functional surfaces. acs.org This involves collaboration between synthetic chemists and materials engineers to design, create, and test these new materials for applications in electronics, construction, or aerospace. dimensionmarketresearch.comflacrylic.com

Environmental Science and Green Chemistry: The development of sustainable, bio-based synthesis routes for this compound is a direct application of green chemistry principles. nih.govprismaneconsulting.com Furthermore, due to its structural similarity to certain aniline-based pollutants, this compound could serve as a model for studying the environmental fate and degradation pathways of halogenated aromatic amines. nih.gov

Supramolecular Chemistry and Crystal Engineering: The molecule’s capacity for hydrogen bonding (amine, carboxylic acid) and other non-covalent interactions (π-π stacking from the phenyl ring) makes it an excellent candidate for designing complex, self-assembled structures. nih.gov Research in this area could lead to the creation of novel co-crystals, gels, or liquid crystals with unique optical or electronic properties.

Analytical Chemistry: Developing robust methods for the detection and quantification of this molecule and its derivatives is crucial. This involves creating advanced chromatographic separation techniques and using derivatization strategies to improve sensitivity and selectivity in complex matrices. nih.govmdpi.com

| Interdisciplinary Field | Potential Research Question | Broader Impact |

| Materials Science | Can polymerization of this monomer lead to a polymer with a high refractive index for optical applications? | Development of new lenses, coatings, or optical fibers. flacrylic.com |

| Environmental Science | What is the biodegradability of this compound compared to non-chlorinated or non-aminated analogues? | Understanding the environmental persistence of functionalized aromatic compounds. nih.gov |

| Supramolecular Chemistry | Can this molecule form stable, ordered structures with other complementary molecules through hydrogen bonding? | Design of new organic materials with predictable packing and properties (e.g., for organic electronics). nih.gov |

| Chemical Biology | Can this compound be used as a scaffold to build molecular probes for studying biological systems? (e.g., by attaching a fluorophore) | Creation of new tools for biological imaging or assays (Note: this is a non-clinical application). |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Amino-3-chlorophenyl)acrylic acid, and what are the critical reaction parameters?

- The compound is typically synthesized via condensation reactions or cross-coupling strategies. A common approach involves the Heck reaction or Knoevenagel condensation, where the acrylate moiety is formed by reacting an aldehyde with malonic acid derivatives. Critical parameters include temperature control (80–120°C), solvent selection (e.g., DMF or ethanol), and catalysis (e.g., palladium for coupling reactions). Post-synthetic modifications, such as chlorination and amination, require precise stoichiometry to avoid over-substitution .

Q. How is the crystal structure of this compound determined, and what software tools are employed?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data are collected using a diffractometer. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures. Key steps include data integration (SAINT), absorption correction (SADABS), and validation using tools like PLATON to check for voids or disorder .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are impurities identified?

- NMR (¹H/¹³C): Assigns proton environments and confirms the acrylate double bond (δ 6.2–7.8 ppm for vinyl protons). FT-IR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). HPLC-MS assesses purity and detects impurities (e.g., unreacted precursors or chlorinated byproducts). Methodological rigor includes comparing retention times with standards and spiking experiments to confirm impurities .

Advanced Research Questions

Q. How do electronic effects of the chloro and amino substituents influence reactivity in nucleophilic addition reactions?

- The electron-withdrawing chloro group enhances the electrophilicity of the acrylate β-carbon, favoring nucleophilic attacks (e.g., Michael addition). The amino group’s electron-donating nature moderates this effect, requiring careful pH control (e.g., buffered conditions) to balance reactivity. DFT calculations (e.g., using Gaussian) model charge distribution, showing reduced LUMO energy at the β-carbon when chloro is present .

Q. What challenges arise when correlating computational docking results with experimental bioactivity data for derivatives?

- Discrepancies often stem from solvation effects ignored in docking simulations. For example, a derivative may show high in-silico binding affinity but low antimicrobial activity due to poor solubility. Methodological solutions include molecular dynamics (MD) simulations to account for solvent interactions and free-energy perturbation (FEP) to refine binding predictions. Cross-validation with SPR (surface plasmon resonance) binding assays improves reliability .

Q. In crystallographic studies, how are discrepancies between predicted and observed bond lengths addressed?

- Discrepancies (e.g., C=C bond elongation in the acrylate group) may arise from crystal packing or thermal motion. Researchers use Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding from the amino group) that distort geometry. Refinement with anisotropic displacement parameters and TWIN commands in SHELXL resolves twinning artifacts. Comparative studies with analogous structures (e.g., 3-(4-fluorophenyl) derivatives) validate findings .

Methodological Considerations

- Bioactivity Assays : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria. Include positive controls (e.g., vancomycin) and solvent controls (DMSO ≤1% v/v) to avoid false positives .

- Computational Workflows : Combine docking (AutoDock Vina) with MD (AMBER) to predict binding modes. Validate with in vitro assays using a minimum of three biological replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.